molecular formula C3H9NO B1209257 (R)-(-)-1-Amino-2-propanol CAS No. 2799-16-8

(R)-(-)-1-Amino-2-propanol

Cat. No.: B1209257
CAS No.: 2799-16-8
M. Wt: 75.11 g/mol
InChI Key: HXKKHQJGJAFBHI-GSVOUGTGSA-N
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Description

®-(-)-1-Amino-2-propanol is a chiral amino alcohol with the molecular formula C3H9NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its optical activity, with the ®-enantiomer being the active form in many biological systems.

Synthetic Routes and Reaction Conditions:

    Reduction of Amino Acetone: One common method involves the reduction of amino acetone using sodium borohydride in the presence of a suitable solvent like methanol.

    Amination of Epoxides: Another method includes the amination of epoxides such as propylene oxide with ammonia or amines under controlled conditions.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, ®-(-)-1-Amino-2-propanol can be produced via catalytic hydrogenation of amino ketones using metal catalysts like palladium on carbon.

    Enzymatic Resolution: Enzymatic resolution of racemic mixtures using lipases or other specific enzymes to obtain the desired enantiomer is also a widely used method.

Types of Reactions:

    Oxidation: ®-(-)-1-Amino-2-propanol can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sulfuric acid.

Major Products:

    Oxidation: Amino ketones, amino aldehydes.

    Reduction: Primary amines, alcohols.

    Substitution: Halides, esters.

Chemistry:

    Synthesis of Pharmaceuticals: ®-(-)-1-Amino-2-propanol is used as a building block in the synthesis of various drugs, including beta-blockers and antiviral agents.

    Chiral Catalysts: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology:

    Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor in various biochemical pathways.

    Metabolic Studies: It is used in metabolic studies to understand the role of amino alcohols in biological systems.

Medicine:

    Drug Development: ®-(-)-1-Amino-2-propanol is a key intermediate in the development of drugs for treating cardiovascular diseases and viral infections.

    Diagnostic Agents: It is used in the synthesis of diagnostic agents for imaging and other medical applications.

Industry:

    Fine Chemicals: The compound is used in the production of fine chemicals and specialty chemicals for various industrial applications.

    Polymer Synthesis: It is involved in the synthesis of polymers and resins with specific properties.

Molecular Targets and Pathways:

    Enzyme Interaction: ®-(-)-1-Amino-2-propanol interacts with specific enzymes, inhibiting or modulating their activity. This interaction is crucial in its role as a pharmaceutical intermediate.

    Cellular Pathways: The compound affects cellular pathways by altering the balance of amino alcohols, impacting various metabolic processes.

Comparison with Similar Compounds

    (S)-(+)-1-Amino-2-propanol: The enantiomer of ®-(-)-1-Amino-2-propanol, which has different biological activity and applications.

    2-Amino-1-propanol: A structural isomer with similar chemical properties but different stereochemistry.

    1-Amino-2-butanol: A homologous compound with an additional carbon atom, exhibiting different reactivity and applications.

Uniqueness:

    Chirality: The ®-enantiomer of 1-Amino-2-propanol is unique in its specific interactions with biological systems, making it valuable in the synthesis of enantiomerically pure pharmaceuticals.

    Versatility: Its ability to undergo various chemical reactions and serve as a building block in multiple synthetic pathways highlights its versatility.

Properties

IUPAC Name

(2R)-1-aminopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKKHQJGJAFBHI-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318940
Record name (R)-1-Amino-2-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-16-8
Record name (R)-1-Amino-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-1-Aminopropan-2-ol
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Record name (R)-1-Amino-2-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-aminopropan-2-ol
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Synthesis routes and methods

Procedure details

The precursor amine compounds may in turn be prepared as described in greater detail below. Thus, for example, 2,8-Dimethyl-1-oxa-3,8-diaza-spiro[4.5]decane may be obtained by reaction of 4-aminomethyl-1-methyl-piperidin-4-ol with acetaldehyde in dry dichloromethane. 2,8-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decane may be obtained by reaction of 1-amino-2-propanol with 1-methyl-4-piperidone under reflux. 1′,4-Dimethylspiro[3-oxa-6-azabicyclo[3.1.0]hexane-2,4′-piperidine] may be obtained by first preparing 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime from 1-methyl-4-piperidone via 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one per the procedure of Tsukamoto et. al., Chem. Pharm. Bull. 1995, 43, 842-852, followed by reduction of the oxime with Red-A1 (sodium bis(2-methoxyethoxy)aluminumhydride) and then basic workup to yield 1′,4-Dimethylspiro[3-oxa-6-azabicyclo[3.1.0]hexane-2,4′-piperidine]. 2,8-Dimethyl-1-oxa-8-aza-spiro[4.5]dec-3-yl amine may be obtained by first preparing 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime from 1-methyl-4-piperidone via 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one per the procedure of Tsukamoto et. al., Chem. Pharm. Bull. 1995, 43, 842-852, followed by reduction of the oxime with lithium aluminum hydride/aluminum chloride. Compounds of formula I may then be prepared from these amines by an appropriate coupling reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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